2,4,5,7-Tetramethyloctane

Boiling Point Structure-Property Relationship Branched Alkane Thermodynamics

2,4,5,7-Tetramethyloctane is a symmetrically branched dodecane isomer (C12H26, MW 170.33 g/mol) bearing four methyl substituents at the 2, 4, 5, and 7 positions of the octane backbone. This specific substitution pattern yields a sterically regular, compact molecular architecture that fundamentally distinguishes it from both its linear parent (n-dodecane) and other tetramethyloctane positional isomers.

Molecular Formula C12H26
Molecular Weight 170.33 g/mol
CAS No. 2217-17-6
Cat. No. B15491060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5,7-Tetramethyloctane
CAS2217-17-6
Molecular FormulaC12H26
Molecular Weight170.33 g/mol
Structural Identifiers
SMILESCC(C)CC(C)C(C)CC(C)C
InChIInChI=1S/C12H26/c1-9(2)7-11(5)12(6)8-10(3)4/h9-12H,7-8H2,1-6H3
InChIKeyPWYLDJLMYGOPSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5,7-Tetramethyloctane (CAS 2217-17-6): A Symmetrically Branched C12 Alkane with Differentiated Physicochemical Profiling


2,4,5,7-Tetramethyloctane is a symmetrically branched dodecane isomer (C12H26, MW 170.33 g/mol) bearing four methyl substituents at the 2, 4, 5, and 7 positions of the octane backbone [1]. This specific substitution pattern yields a sterically regular, compact molecular architecture that fundamentally distinguishes it from both its linear parent (n-dodecane) and other tetramethyloctane positional isomers. The compound was first characterized in the early 20th century by Clarke and Shreve, with definitive boiling point determination by Kinney and Spliethoff in 1949 [2]. It is commercially available at up to 99% purity in multi-kilogram quantities and is classified under HS code 2901100000 as a saturated acyclic hydrocarbon. Its most notable downstream application is as the hydrocarbon scaffold for synthesizing tetramethyl 2,4,5,7-tetramethyloctane-2,4,5,7-tetracarboxylate, a critical model compound for studying head-to-head defect linkages in poly(methyl methacrylate) (PMMA) [3].

Why Generic Branched Dodecane Substitution Fails: Structural Sensitivity of Physicochemical Properties in 2,4,5,7-Tetramethyloctane


The dodecane isomer space encompasses 355 possible structural isomers, yet even among tetramethyloctanes—a subset sharing the same molecular formula and degree of branching—small positional shifts of methyl substituents produce measurable differences in boiling point, density, refractive index, and environmental partitioning behavior [1]. 2,4,5,7-Tetramethyloctane possesses a symmetrical 2,4,5,7-substitution pattern that generates a molecular shape distinct from gem-dimethyl isomers such as 2,2,4,4-tetramethyloctane or asymmetric positional isomers such as 2,3,5,7-tetramethyloctane . These structural differences propagate into quantifiable property variations that preclude generic inter-substitution in applications requiring precise physical property control, such as chromatographic retention standards, solvent selection for specialty polymer synthesis, and thermodynamic reference data generation [2]. The sections below provide explicit quantitative differentiation against the most relevant comparator compounds.

Quantitative Evidence Guide: Where 2,4,5,7-Tetramethyloctane Differs from Its Closest Analogs


Normal Boiling Point Depression vs. n-Dodecane: Quantifying the Branching Effect on Intermolecular Forces

The normal boiling point of 2,4,5,7-tetramethyloctane is 459.4 K (186.3 °C), as determined by Kinney and Spliethoff (1949) with an uncertainty of ±0.3 K assigned by the Thermodynamics Research Center (TRC) [1]. This value is approximately 30 °C lower than the boiling point of linear n-dodecane, which is 489.5 K (216.3 °C) . The 30 °C depression arises from the compact, nearly spherical molecular geometry of the symmetrically branched isomer, which reduces the surface area available for intermolecular London dispersion forces relative to the extended linear chain. For context, the positional isomer 2,2,4,4-tetramethyloctane (gem-dimethyl substitution) boils at 464.9 K (191.8 °C), intermediate between 2,4,5,7-tetramethyloctane and n-dodecane .

Boiling Point Structure-Property Relationship Branched Alkane Thermodynamics

Octanol-Water Partition Coefficient (logP): Reduced Hydrophobicity vs. n-Dodecane Impacts Environmental Fate Modeling

The computed logP (octanol-water partition coefficient) of 2,4,5,7-tetramethyloctane is 4.35, as reported in the chemical database yybyy.com based on standard predictive algorithms [1]. This is approximately 2.3 log units lower than the experimental logP of n-dodecane, which ranges from 6.1 to 6.8 depending on the measurement method [2]. The lower logP reflects the more compact molecular shape of the branched isomer, which reduces the solvent-accessible hydrophobic surface area relative to the fully extended linear chain. A logP difference of this magnitude corresponds to a roughly 200-fold reduction in octanol-water partitioning tendency, which is consequential for environmental fate modeling, bioaccumulation assessment, and solvent extraction process design.

LogP Environmental Partitioning Hydrophobicity QSAR

Henry's Law Constant: Altered Air-Water Partitioning vs. n-Dodecane

The Henry's law solubility constant (Hscp) for 2,4,5,7-tetramethyloctane is reported as 9.1×10⁻⁷ mol/(m³ Pa) at 298.15 K by Yaws (2003), with additional model-based estimates ranging from 6.2×10⁻⁷ to 8.9×10⁻⁷ mol/(m³ Pa) by Gharagheizi et al. (2010, 2012) [1]. For n-dodecane, the consensus Henry's law constant from multiple independent sources is approximately 1.2×10⁻⁶ mol/(m³ Pa) [2]. The branched isomer therefore exhibits a Henry's law constant approximately 24% lower than the linear analog, indicating modestly reduced volatility from aqueous solution. This difference, while smaller in magnitude than the logP difference, is directionally consistent with the more compact molecular geometry reducing the escaping tendency from the aqueous phase.

Henry's Law Constant Volatility Air-Water Partitioning Environmental Chemistry

Melting Point Depression vs. n-Dodecane: Implications for Low-Temperature Fluidity

The estimated melting point of 2,4,5,7-tetramethyloctane is -50.8 °C, as reported by ChemicalBook based on predictive algorithms . This is approximately 41 °C lower than the experimentally determined melting point of n-dodecane, which is -9.6 °C . The dramatic melting point depression is a well-established consequence of branched molecular architecture, which disrupts efficient crystal packing in the solid state. The symmetrical 2,4,5,7-substitution pattern prevents the molecules from adopting the extended all-trans conformation necessary for tight lattice packing, resulting in significantly weaker solid-state intermolecular interactions and a much lower melting point. It should be noted that the melting point of 2,4,5,7-tetramethyloctane is an estimated value; experimental determination is warranted for applications where precise solid-liquid phase behavior is critical.

Melting Point Low-Temperature Behavior Crystallization Fuel Formulation

Unique Scaffold for PMMA Head-to-Head Defect Model Compounds: A Differentiating Research Application

The specific 2,4,5,7-tetramethyl substitution pattern on the octane backbone provides the precise carbon-carbon spacing and stereochemical framework required for synthesizing tetramethyl 2,4,5,7-tetramethyloctane-2,4,5,7-tetracarboxylate. This derivative serves as a well-characterized model compound for studying the thermal degradation behavior of head-to-head defect linkages in poly(methyl methacrylate) (PMMA) [1]. The (±)- and meso-isomers of this tetracarboxylate were synthesized via oxidative dimerization of a trimethylsilyl ketene acetal and characterized by ¹H and ¹³C NMR spectroscopy, enabling systematic investigation of the stereochemical dependence of PMMA defect degradation kinetics [2]. No other tetramethyloctane isomer has been documented to serve this specific structural modeling role, making 2,4,5,7-tetramethyloctane the essential hydrocarbon precursor for this class of polymer degradation studies.

PMMA Head-to-Head Linkage Polymer Degradation Model Compound

Refractive Index and Density: Fine Differentiation Among Tetramethyloctane Positional Isomers

Among the tetramethyloctane positional isomers, small but analytically resolvable differences exist in density and refractive index. 2,4,5,7-Tetramethyloctane exhibits a density of 0.7518 g/cm³ and a refractive index of 1.4208 . The positional isomer 2,3,5,7-tetramethyloctane shows a density of 0.7521 g/cm³ and refractive index of 1.4214 , while the gem-dimethyl isomer 2,2,4,4-tetramethyloctane has a density of 0.751 g/cm³ and refractive index of 1.421–1.4268 . Although the absolute differences are small (ΔnD ≈ 0.0006–0.006, Δρ ≈ 0.0003–0.0008 g/cm³), these values are measurable by standard refractometry and densitometry and can serve as identity confirmation parameters for incoming quality control of the purchased compound. The subtle differences also underscore the sensitivity of bulk physical properties to the precise methyl substitution pattern on the octane backbone.

Refractive Index Density Isomer Differentiation Quality Control

Best-Validated Research and Industrial Scenarios for 2,4,5,7-Tetramethyloctane Procurement


Synthesis of PMMA Head-to-Head Linkage Model Compounds for Polymer Degradation Research

2,4,5,7-Tetramethyloctane is the hydrocarbon scaffold of choice for preparing tetramethyl 2,4,5,7-tetramethyloctane-2,4,5,7-tetracarboxylate—a validated model compound that replicates the head-to-head defect structure in PMMA. This application has been documented in the peer-reviewed polymer chemistry literature (Holland & Rae, 1987) and enables systematic investigation of how head-to-head linkages influence thermal degradation kinetics and mechanisms [1]. No alternative branched alkane has equivalent published characterization for this purpose. Procurement in high purity (≥99%) is recommended to minimize side reactions during the oxidative dimerization step used to generate the tetracarboxylate derivative.

Structure-Property Relationship Studies of Branched Alkane Isomer Effects on Thermodynamic Properties

The symmetrical 2,4,5,7-substitution pattern provides a well-defined molecular geometry for systematic studies of how branching architecture influences boiling point, melting point, density, and refractive index. With a boiling point of 186.3 °C (459.4 K, TRC-evaluated) [1] and an estimated melting point of -50.8 °C, this compound occupies a distinct position in the C12 branched alkane property space, making it valuable for testing and refining group-contribution models and equations of state for branched hydrocarbons. Its property data, originally published by Kinney and Spliethoff (1949), remain part of the NIST/TRC critically evaluated dataset [2].

Environmental Fate Calibration Standard for Branched Hydrocarbon Partitioning Modeling

With a computed logP of 4.35 and a Henry's law constant of approximately 9.1×10⁻⁷ mol/(m³ Pa), 2,4,5,7-tetramethyloctane exhibits air-water and octanol-water partitioning behavior that is quantifiably distinct from n-dodecane (logP ~6.6, Hscp ~1.2×10⁻⁶ mol/(m³ Pa)) [1]. This makes it a useful calibration or validation compound for environmental fate models that must accurately distinguish between linear and branched hydrocarbon behavior. Its inclusion in the Henry's Law Constants compilation (Sander, 2023) confirms its recognized status as an environmentally relevant branched alkane [2].

Low-Temperature Solvent or Fuel Blendstock Candidate Requiring Depressed Melting Point

The estimated melting point of -50.8 °C represents a >40 °C depression relative to n-dodecane (-9.6 °C), suggesting that 2,4,5,7-tetramethyloctane may be suitable for applications requiring liquid-phase behavior at low ambient temperatures [1]. Potential use cases include cold-climate solvent formulations, low-temperature hydraulic fluids, or jet fuel blendstock components where the combination of C12 molecular weight and branched architecture could improve cold-flow properties relative to linear alkanes of similar carbon number. Experimental determination of viscosity-temperature behavior and pour point is recommended before procurement for these applications.

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